molecular formula C7H14O4S B14341297 Hex-2-yn-1-ol;methanesulfonic acid CAS No. 104506-68-5

Hex-2-yn-1-ol;methanesulfonic acid

Cat. No.: B14341297
CAS No.: 104506-68-5
M. Wt: 194.25 g/mol
InChI Key: IEPGSBDZPVAIAD-UHFFFAOYSA-N
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Description

Hex-2-yn-1-ol and methanesulfonic acid are two distinct chemical compounds. Hex-2-yn-1-ol is an alkyne alcohol with the molecular formula C6H10O, characterized by a carbon-carbon triple bond and a hydroxyl group. Methanesulfonic acid, on the other hand, is an organosulfuric acid with the molecular formula CH3SO3H. It is the simplest of the alkylsulfonic acids and is known for its strong acidity and high solubility in water .

Preparation Methods

Hex-2-yn-1-ol

Hex-2-yn-1-ol can be synthesized through various methods, including the hydration of hex-2-yne. This reaction typically involves the use of a mercury(II) sulfate catalyst in an acidic medium. The reaction proceeds via the formation of an enol intermediate, which tautomerizes to form the desired alcohol .

Methanesulfonic Acid

Methanesulfonic acid is industrially produced by the oxidation of methylthiol or dimethyl disulfide using strong oxidizing agents such as hydrogen peroxide or nitric acid. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Hex-2-yn-1-ol

Hex-2-yn-1-ol undergoes various chemical reactions, including:

Methanesulfonic Acid

Methanesulfonic acid is a strong acid and participates in several reactions:

Scientific Research Applications

Hex-2-yn-1-ol

Hex-2-yn-1-ol is used in organic synthesis as a building block for more complex molecules. It is also used in the study of reaction mechanisms and as a reagent in various chemical transformations .

Methanesulfonic Acid

Methanesulfonic acid has a wide range of applications:

Mechanism of Action

Hex-2-yn-1-ol

The reactivity of hex-2-yn-1-ol is primarily due to the presence of the triple bond and the hydroxyl group. The triple bond can participate in addition reactions, while the hydroxyl group can undergo nucleophilic substitution and oxidation reactions .

Methanesulfonic Acid

Methanesulfonic acid acts as a Brønsted acid, donating protons in various chemical reactions. Its strong acidity and high solubility in water make it an effective catalyst in many organic reactions .

Comparison with Similar Compounds

Hex-2-yn-1-ol

Similar compounds include other alkyne alcohols such as but-2-yn-1-ol and oct-2-yn-1-ol. Hex-2-yn-1-ol is unique due to its specific chain length and position of the triple bond .

Methanesulfonic Acid

Similar compounds include other sulfonic acids such as p-toluenesulfonic acid and benzenesulfonic acid. Methanesulfonic acid is unique due to its high solubility, low toxicity, and strong acidity .

Properties

CAS No.

104506-68-5

Molecular Formula

C7H14O4S

Molecular Weight

194.25 g/mol

IUPAC Name

hex-2-yn-1-ol;methanesulfonic acid

InChI

InChI=1S/C6H10O.CH4O3S/c1-2-3-4-5-6-7;1-5(2,3)4/h7H,2-3,6H2,1H3;1H3,(H,2,3,4)

InChI Key

IEPGSBDZPVAIAD-UHFFFAOYSA-N

Canonical SMILES

CCCC#CCO.CS(=O)(=O)O

Origin of Product

United States

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